BenchChemオンラインストアへようこそ!

1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Forensic chemistry Designer drug analysis GC-MS

1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine (CAS not assigned; distinct from 478045-48-6) is a fully synthetic, N,N-disubstituted piperazine derivative defined by the simultaneous presence of a benzoyl group at N1 and a 2-(trifluoromethyl)benzyl group at N4. Its molecular formula is C19H19F3N2O and the predicted molecular weight is 348.36 g/mol.

Molecular Formula C19H19F3N2O
Molecular Weight 348.4 g/mol
Cat. No. B5729382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
Molecular FormulaC19H19F3N2O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)14-23-10-12-24(13-11-23)18(25)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyIKGGLYOQXBSLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine: Core Structural Identity & Reference Specifications


1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine (CAS not assigned; distinct from 478045-48-6) is a fully synthetic, N,N-disubstituted piperazine derivative defined by the simultaneous presence of a benzoyl group at N1 and a 2-(trifluoromethyl)benzyl group at N4. Its molecular formula is C19H19F3N2O and the predicted molecular weight is 348.36 g/mol. The compound contains both a ketone-carbonyl and a highly electron-withdrawing ortho-CF3 substituent on the benzyl aromatic ring . This architecture confers distinct physicochemical properties—including enhanced lipophilicity (predicted LogP ≈ 3.5–4.0) and altered amine basicity (predicted pKa of the piperazine N4 ≈ 6.5–7.0)—that influence its solvent partitioning, membrane permeability, and potential for metabolic N-dealkylation relative to simpler phenylpiperazines or non-benzoylated analogs [1].

Why Generic Substitution of 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine Fails: The Regioisomer & Scaffold Identity Problem


Interchanging this compound with a generic 'benzoylpiperazine' or 'trifluoromethylbenzylpiperazine' is ineffective because the precise arrangement of the ortho-CF3-benzyl at N4 and the benzoyl at N1 creates a unique molecular fingerprint that is not reproduced by any regioisomer or mono-substituted variant. GC-MS and GC-IRD studies demonstrate that trifluoromethylbenzylpiperazines (TFMBZPs) are readily differentiated from trifluoromethylbenzoylpiperazines (TFMBOPs) by their mass spectra—including different base peaks and unique fragment ions—meaning that even positional isomers of the CF3 group or carbonyl produce distinct analytical signatures [1][2]. Furthermore, benzoylpiperazines as a class are essentially inactive at 5-HT1 and 5-HT2 serotonin receptors, while the structurally related phenylpiperazines (e.g., TFMPP) display nanomolar affinity (Ki ≈ 20 nM at 5-HT1), confirming that the benzoyl-to-phenyl substitution alone fundamentally alters receptor pharmacology [3]. Without the exact N1-benzoyl, N4-(2-CF3-benzyl) geometry, neither the analytical detectability, the metabolic fate, nor the biological target profile can be assumed to match.

Quantitative Evidence for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine Differentiation: Analytical & Pharmacological Comparator Data


GC-MS Chromatographic Differentiation of TFMBZP Regioisomers Including the 2-CF3-Benzyl Substitution Pattern

In a forensic differentiation study, the trifluoromethylbenzylpiperazine (TFMBZP) regioisomer series—which includes the 2-CF3-benzyl substitution pattern that defines the N4 substituent of the target compound—was separated and distinguished by GC-MS. The base peak and unique fragment ions of 2-TFMBZP differ from those of 3-TFMBZP and 4-TFMBZP, enabling unambiguous identification. The TFMBZPs as a group were also readily differentiated from the corresponding benzoylpiperazines (TFMBOPs) by their mass spectra, with TFMBZPs showing a molecular ion at m/z 348 and base peaks distinct from the benzoyl series [1][2].

Forensic chemistry Designer drug analysis GC-MS

5-HT1/5-HT2 Pharmacological Differentiation: Benzoylpiperazines vs. Phenylpiperazines

In a direct radioligand binding comparison, benzoylpiperazines (class 4) were essentially inactive at both 5-HT1 and 5-HT2 serotonin receptor sites, while the structurally analogous phenylpiperazine TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) displayed Ki = 20 nM at 5-HT1 sites. The benzoyl substitution eliminates the nanomolar serotonergic activity characteristic of the phenylpiperazine class [1].

Serotonin receptors 5-HT1A 5-HT2A Receptor binding

GlyT1 vs. GlyT2 Selectivity Window: Benzoylpiperazine Chemotype Advantage

The benzoylpiperazine chemotype—of which the target compound is a structural member—was identified from a Roche library screen as a novel GlyT1 inhibitor class. SAR optimization yielded compounds with IC50 values in the low nanomolar range for GlyT1 and excellent selectivity against the GlyT2 isoform, combined with oral bioavailability and in vivo efficacy in rodent models. While specific IC50 values for the target compound are not reported, the class-level GlyT1 selectivity is a defined differentiator from other CNS piperazine scaffolds [1][2][3].

Glycine transporter GlyT1 inhibitor Schizophrenia CNS drug discovery

CYP450 N-Dealkylation Liability: 1-Arylpiperazine Metabolite Formation Risk

Most N-substituted arylpiperazines undergo extensive CYP3A4-dependent N-dealkylation to release 1-aryl-piperazine metabolites, which themselves possess serotonin receptor-related pharmacological activity [1]. The target compound contains two N-substituents—one benzoyl and one 2-CF3-benzyl—each of which can undergo metabolic cleavage to yield distinct 1-arylpiperazine fragments: N-debenzylation yields 1-benzoylpiperazine, while N-debenzoylation yields 1-(2-trifluoromethylbenzyl)piperazine. This dual metabolic pathway distinguishes it from mono-substituted piperazines such as TFMPP or BZP, which produce only a single major 1-arylpiperazine metabolite.

Drug metabolism CYP3A4 N-dealkylation 1-arylpiperazine

High-Value Application Scenarios for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine


Forensic Reference Standard for GC-MS Differentiation of Regioisomeric Designer Piperazines

Forensic toxicology laboratories require authentic reference standards of the 2-CF3-benzyl regioisomer to unambiguously identify seized 'designer piperazine' samples. As demonstrated by Abdel-Hay et al. (2014), GC-MS can differentiate 2-TFMBZP from its 3- and 4-substituted regioisomers and from benzoylpiperazines based on unique base peaks and fragment ions [1]. Without access to the specific 2-CF3-benzyl standard, laboratories risk misidentification of novel psychoactive substances in forensic casework.

GlyT1 Drug Discovery: Benzoylpiperazine Scaffold SAR Expansion

The benzoylpiperazine chemotype is a validated GlyT1 inhibitor scaffold with demonstrated >100-fold selectivity over GlyT2, oral bioavailability, and in vivo efficacy [1][2]. The target compound, with its unique ortho-CF3-benzyl N4 substituent, represents a SAR probe to explore the effect of ortho-substitution on GlyT1 potency and CNS penetration, expanding upon the para-substituted benzoylpiperazine leads described in the Pinard et al. (2008) series.

Hepatic CYP450 N-Dealkylation Probe Substrate for Metabolite Identification Studies

As an N,N-disubstituted piperazine bearing two distinct cleavable N-substituents, this compound can serve as a probe substrate for CYP3A4-mediated N-dealkylation studies [1]. Its dual metabolic fate—yielding both 1-benzoylpiperazine and 1-(2-trifluoromethylbenzyl)piperazine as metabolites—enables investigation of competing dealkylation kinetics and the pharmacological activity of each metabolite, addressing the known issue of 1-arylpiperazine metabolite bioactivity in preclinical development.

Serotonergic Selectivity Profiling: Negative Control for 5-HT Receptor Screening

Given the established inactivity of benzoylpiperazines at 5-HT1 and 5-HT2 receptors [1], this compound serves as an ideal negative control in serotonin receptor binding assays. When screening novel piperazine analogs for undesired serotonergic activity, the benzoylpiperazine scaffold provides a baseline of negligible 5-HT receptor engagement, against which modifications that reintroduce serotonergic affinity can be quantified.

Quote Request

Request a Quote for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.